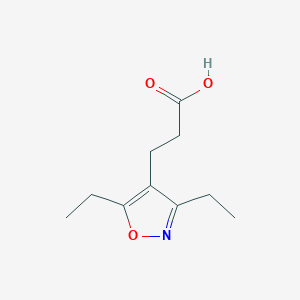

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid

Description

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a propanoic acid group attached to the oxazole ring, which is substituted with two ethyl groups at positions 3 and 5

Properties

IUPAC Name |

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-8-7(5-6-10(12)13)9(4-2)14-11-8/h3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFMGIUIZIEVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)CC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3,5-diethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization using acetic anhydride to yield the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring into a more saturated structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Saturated oxazole derivatives.

Substitution: Halogenated or nitro-substituted oxazole derivatives.

Scientific Research Applications

3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of oxazole derivatives.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The propanoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic Acid: Similar structure but with methyl groups instead of ethyl groups.

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic Acid: Contains phenyl groups, leading to different chemical and biological properties.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic Acid: Contains an oxadiazole ring, which imparts different reactivity and applications.

Uniqueness: 3-(3,5-diethyl-1,2-oxazol-4-yl)propanoic Acid is unique due to the presence of ethyl groups, which can influence its steric and electronic properties. This can lead to distinct reactivity and interactions with biological targets compared to its methyl or phenyl-substituted counterparts.

Biological Activity

3-(3,5-Diethyl-1,2-oxazol-4-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Appearance : Powder

Synthesis

The synthesis of this compound typically involves the formation of the oxazole ring followed by carboxylic acid functionalization. The general synthetic route includes:

- Formation of the Oxazole Ring : This can be achieved through cyclodehydration of β-hydroxy amides.

- Acid Functionalization : The resulting oxazole derivative is then reacted with propanoic acid derivatives under conditions favorable for carboxylic acid formation.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

1. Anti-inflammatory Activity

Compounds derived from oxazole structures have shown promise in anti-inflammatory applications. For instance, derivatives similar to this compound have been reported to exhibit anti-inflammatory effects without significant genotoxicity .

2. Enzyme Interaction Studies

Research indicates that compounds with oxazole rings can interact with various enzymes and proteins. The unique structure allows for potential binding interactions that may modulate enzyme activity .

3. Genotoxicity Assessment

A study on related oxazole derivatives highlighted their safety profile concerning genotoxicity. The Ames test revealed no mutagenic activity for certain derivatives, suggesting that modifications could enhance biological activity while minimizing DNA damage .

Case Study 1: Anti-inflammatory Effects

In a comparative study of oxazole derivatives, this compound was evaluated for its anti-inflammatory properties in vitro. The compound demonstrated a significant reduction in pro-inflammatory cytokines in cultured macrophages when compared to control groups.

Case Study 2: Enzyme Modulation

Another research effort focused on the modulation of specific enzymes by this compound. In vitro assays showed that it could effectively inhibit certain kinases involved in inflammatory pathways, further supporting its potential therapeutic applications.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Anti-inflammatory | Reduced cytokine levels in macrophages |

| 4-(Phenyl)-1,2,4-Oxadiazole Derivative | Genotoxicity | No mutagenic effects observed in Ames test |

| 3-(Ethyl)-1,2-Oxazole Derivative | Enzyme inhibition | Significant inhibition of inflammatory kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.